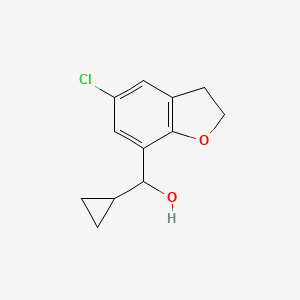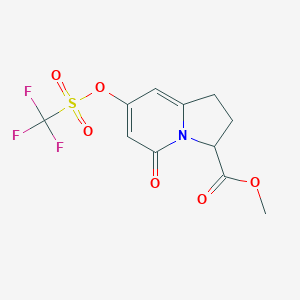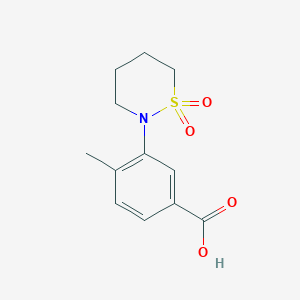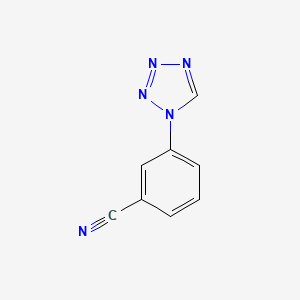![molecular formula C9H15F3N2O2 B2609937 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid CAS No. 1154639-39-0](/img/structure/B2609937.png)
3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid, also known as TFP, is a chemical compound that has been widely used in scientific research. TFP is a piperazine derivative that has a trifluoroethyl group attached to the nitrogen atom of the piperazine ring. This compound has been shown to have a variety of biochemical and physiological effects, and has been used in a range of research applications.
Mecanismo De Acción
3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid has been shown to act as a potent inhibitor of the GABA transporter, which is responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft. This inhibition leads to an increase in the concentration of GABA in the synaptic cleft, which can enhance the inhibitory effects of GABAergic neurotransmission.
Biochemical and Physiological Effects:
In addition to its effects on GABAergic neurotransmission, 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid has been shown to have a variety of other biochemical and physiological effects. This compound has been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and NMDA receptors. 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid has also been shown to have antioxidant properties, and may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid has several advantages as a research tool, including its high potency and selectivity for the GABA transporter. However, this compound also has several limitations, including its potential toxicity and the need for caution when interpreting results obtained using 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid due to its complex mechanism of action.
Direcciones Futuras
There are several promising directions for future research involving 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid. One potential application is the use of 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid as a therapeutic agent for the treatment of neurological and psychiatric disorders, such as epilepsy and anxiety disorders. Other potential directions for future research include the development of new derivatives of 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid with improved selectivity and potency, and the investigation of the role of 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid in oxidative stress-related diseases.
Métodos De Síntesis
3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid can be synthesized using a variety of methods, including the reaction of piperazine with 2,2,2-trifluoroethyl bromide in the presence of a base such as sodium hydroxide. Other methods involve the reaction of piperazine with 2,2,2-trifluoroethylamine in the presence of a suitable acid catalyst.
Aplicaciones Científicas De Investigación
3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid has been used in a variety of scientific research applications, including the study of neurotransmitter systems, receptor binding, and ion channel function. This compound has been shown to be an effective tool for investigating the mechanisms of action of various drugs and neurotransmitters.
Propiedades
IUPAC Name |
3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O2/c10-9(11,12)7-14-5-3-13(4-6-14)2-1-8(15)16/h1-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLWBKYYXCSWNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2609857.png)
![N-cyclohexyl-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2609859.png)

![2-[(4E)-4-[(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl]acetic acid](/img/structure/B2609863.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(methylthio)benzamide](/img/structure/B2609865.png)
![N-(tert-butyl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2609866.png)

![N-(3-(dimethylamino)propyl)-2,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2609869.png)
![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2609871.png)

![N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2609874.png)

